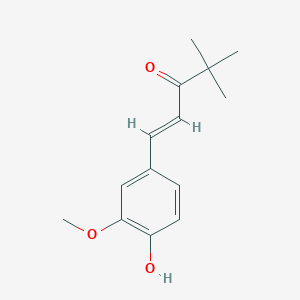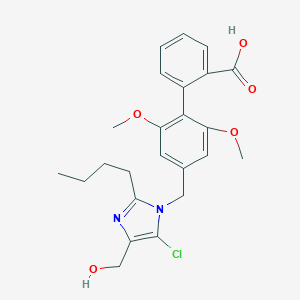
4'-((2-Butyl-4-(hydroxymethyl)-5-chloro-1H-imidazolyl)methyl)-2',6'-dimethoxy(1,1'-biphenyl)-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4'-((2-Butyl-4-(hydroxymethyl)-5-chloro-1H-imidazolyl)methyl)-2',6'-dimethoxy(1,1'-biphenyl)-2-carboxylic acid, also known as BGC20-1531, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. The compound belongs to the class of imidazole-based compounds and has been synthesized using a multistep process.
Wirkmechanismus
The mechanism of action of 4'-((2-Butyl-4-(hydroxymethyl)-5-chloro-1H-imidazolyl)methyl)-2',6'-dimethoxy(1,1'-biphenyl)-2-carboxylic acid is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways involved in cancer cell growth and inflammation. The compound has been found to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in regulating gene expression. Inhibition of HDACs has been shown to induce cell cycle arrest and apoptosis in cancer cells. 4'-((2-Butyl-4-(hydroxymethyl)-5-chloro-1H-imidazolyl)methyl)-2',6'-dimethoxy(1,1'-biphenyl)-2-carboxylic acid has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemische Und Physiologische Effekte
4'-((2-Butyl-4-(hydroxymethyl)-5-chloro-1H-imidazolyl)methyl)-2',6'-dimethoxy(1,1'-biphenyl)-2-carboxylic acid has been found to have several biochemical and physiological effects. The compound has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, which helps to reduce oxidative stress. 4'-((2-Butyl-4-(hydroxymethyl)-5-chloro-1H-imidazolyl)methyl)-2',6'-dimethoxy(1,1'-biphenyl)-2-carboxylic acid has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which play a crucial role in the development of inflammation. In addition, the compound has been found to induce cell cycle arrest and apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4'-((2-Butyl-4-(hydroxymethyl)-5-chloro-1H-imidazolyl)methyl)-2',6'-dimethoxy(1,1'-biphenyl)-2-carboxylic acid is its specificity towards HDACs and NF-κB, which makes it a potential therapeutic agent for the treatment of cancer and inflammatory diseases. The compound has also been found to have low toxicity and good pharmacokinetic properties. However, one of the limitations of 4'-((2-Butyl-4-(hydroxymethyl)-5-chloro-1H-imidazolyl)methyl)-2',6'-dimethoxy(1,1'-biphenyl)-2-carboxylic acid is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the development of 4'-((2-Butyl-4-(hydroxymethyl)-5-chloro-1H-imidazolyl)methyl)-2',6'-dimethoxy(1,1'-biphenyl)-2-carboxylic acid. One of the potential applications of the compound is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 4'-((2-Butyl-4-(hydroxymethyl)-5-chloro-1H-imidazolyl)methyl)-2',6'-dimethoxy(1,1'-biphenyl)-2-carboxylic acid has been found to have neuroprotective effects in vitro, and further studies are needed to evaluate its potential as a therapeutic agent for these diseases. Another potential application of 4'-((2-Butyl-4-(hydroxymethyl)-5-chloro-1H-imidazolyl)methyl)-2',6'-dimethoxy(1,1'-biphenyl)-2-carboxylic acid is in combination therapy with other anti-cancer drugs. The compound has been found to enhance the efficacy of chemotherapy drugs in vitro, and further studies are needed to evaluate its potential as a combination therapy for cancer.
Synthesemethoden
The synthesis of 4'-((2-Butyl-4-(hydroxymethyl)-5-chloro-1H-imidazolyl)methyl)-2',6'-dimethoxy(1,1'-biphenyl)-2-carboxylic acid involves a multistep process that begins with the preparation of 2-butyl-4-(hydroxymethyl)-5-chloro-1H-imidazole. This intermediate is then reacted with 2',6'-dimethoxy(1,1'-biphenyl)-2-carboxylic acid in the presence of a coupling agent to obtain 4'-((2-Butyl-4-(hydroxymethyl)-5-chloro-1H-imidazolyl)methyl)-2',6'-dimethoxy(1,1'-biphenyl)-2-carboxylic acid. The purity and yield of the compound are improved through recrystallization and purification using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
4'-((2-Butyl-4-(hydroxymethyl)-5-chloro-1H-imidazolyl)methyl)-2',6'-dimethoxy(1,1'-biphenyl)-2-carboxylic acid has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various diseases. The compound has been found to exhibit anti-inflammatory, antioxidant, and anti-cancer activities. In vitro studies have shown that 4'-((2-Butyl-4-(hydroxymethyl)-5-chloro-1H-imidazolyl)methyl)-2',6'-dimethoxy(1,1'-biphenyl)-2-carboxylic acid inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. The compound has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress.
Eigenschaften
CAS-Nummer |
134360-57-9 |
|---|---|
Produktname |
4'-((2-Butyl-4-(hydroxymethyl)-5-chloro-1H-imidazolyl)methyl)-2',6'-dimethoxy(1,1'-biphenyl)-2-carboxylic acid |
Molekularformel |
C24H27ClN2O5 |
Molekulargewicht |
458.9 g/mol |
IUPAC-Name |
2-[4-[[2-butyl-5-chloro-4-(hydroxymethyl)imidazol-1-yl]methyl]-2,6-dimethoxyphenyl]benzoic acid |
InChI |
InChI=1S/C24H27ClN2O5/c1-4-5-10-21-26-18(14-28)23(25)27(21)13-15-11-19(31-2)22(20(12-15)32-3)16-8-6-7-9-17(16)24(29)30/h6-9,11-12,28H,4-5,10,13-14H2,1-3H3,(H,29,30) |
InChI-Schlüssel |
LYFIHYMZPWVIAH-UHFFFAOYSA-N |
SMILES |
CCCCC1=NC(=C(N1CC2=CC(=C(C(=C2)OC)C3=CC=CC=C3C(=O)O)OC)Cl)CO |
Kanonische SMILES |
CCCCC1=NC(=C(N1CC2=CC(=C(C(=C2)OC)C3=CC=CC=C3C(=O)O)OC)Cl)CO |
Andere CAS-Nummern |
134360-57-9 |
Synonyme |
4'-((2-butyl-4-(hydroxymethyl)-5-chloro-1H-imidazolyl)methyl)-2',6'-dimethoxy(1,1'-biphenyl)-2-carboxylic acid 4-BHIBP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



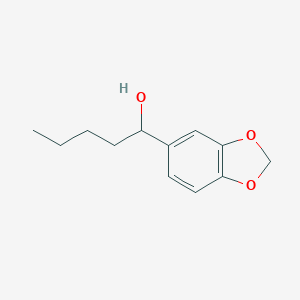
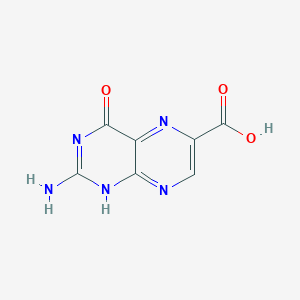
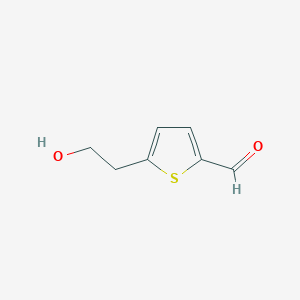
![methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B143449.png)
![1-[2,3-O-Isopropylidene-|A-D-ribofuranosyl]-1,2,4-triazole-3-carboxylic Acid Methyl Ester](/img/structure/B143457.png)
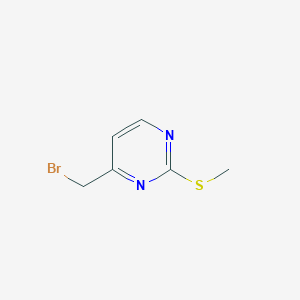
![[4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate](/img/structure/B143464.png)
![[4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate](/img/structure/B143466.png)
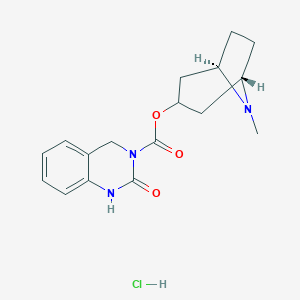
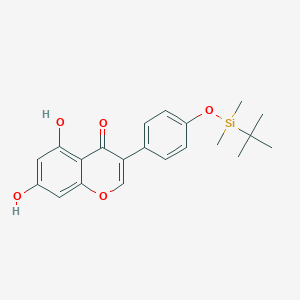
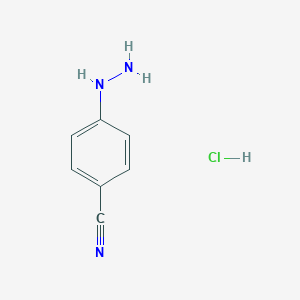
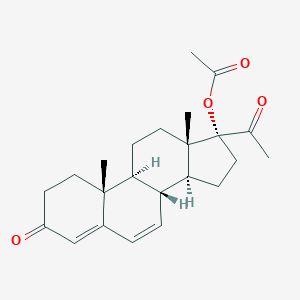
![3-[1-[[tert-Butyldimethylsilyl]oxy]ethyl]azetidin-2-one](/img/structure/B143482.png)
